4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one
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Overview
Description
4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment . This compound, with its unique structure, has garnered interest for its potential use in various scientific research applications.
Preparation Methods
The synthesis of 4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one typically involves the reaction of acridine derivatives with appropriate reagents under specific conditions. One common method involves the use of acridine and methoxy-substituted cyclohexadienone as starting materials. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxy derivatives .
Scientific Research Applications
4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes . Additionally, it has been investigated for its antimicrobial and antiviral properties . In industry, acridine derivatives are used as dyes and fluorescent materials for visualization of biomolecules .
Mechanism of Action
The mechanism of action of 4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . By inhibiting these enzymes, the compound can induce apoptosis in cancer cells, making it a potential anticancer agent . Additionally, its interaction with DNA can also affect other cellular processes, contributing to its antimicrobial and antiviral activities .
Comparison with Similar Compounds
4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one is unique among acridine derivatives due to its specific structure and functional groups. Similar compounds include acriflavine, proflavine, and tacrine, which also exhibit biological activities such as antimicrobial and anticancer properties . this compound stands out due to its methoxy substitution, which may enhance its ability to intercalate into DNA and inhibit topoisomerase enzymes .
Properties
CAS No. |
113464-69-0 |
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Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-(acridin-9-ylamino)-3-methoxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C20H16N2O2/c1-24-19-12-13(23)10-11-18(19)22-20-14-6-2-4-8-16(14)21-17-9-5-3-7-15(17)20/h2-12,18H,1H3,(H,21,22) |
InChI Key |
KWPRXCSIQJPWPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C=CC1NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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